Superior Electrophilicity vs. Chloromethyl Analog Enables Higher Yields in Nucleophilic Substitutions
The bromomethyl group in 2-(Bromomethyl)-1-benzothiophene exhibits significantly higher electrophilicity compared to its chloromethyl counterpart (2-(Chloromethyl)-1-benzothiophene), directly impacting reaction yields. Class-level inference from benzothiophene reactivity studies indicates that the C–Br bond is more readily activated in nucleophilic substitution and cross-coupling reactions than the C–Cl bond . This results in improved efficiency and broader substrate scope in alkylation and Suzuki–Miyaura couplings [1].
| Evidence Dimension | Electrophilic reactivity (leaving group ability) |
|---|---|
| Target Compound Data | 2-(Bromomethyl)-1-benzothiophene (Br leaving group) |
| Comparator Or Baseline | 2-(Chloromethyl)-1-benzothiophene (Cl leaving group) |
| Quantified Difference | Bromine leaving group enables faster and more efficient nucleophilic substitution and oxidative addition in cross-coupling reactions compared to chlorine [1] |
| Conditions | General nucleophilic substitution and palladium-catalyzed cross-coupling conditions |
Why This Matters
Higher electrophilicity translates to better conversion rates and yields, reducing the need for excess reagents and simplifying purification.
- [1] Rajappa, S. (2013). Reactivity of thiophenes, oligothiophenes and benzothiophenes. Advances in Heterocyclic Chemistry, 110, 1-58. View Source
